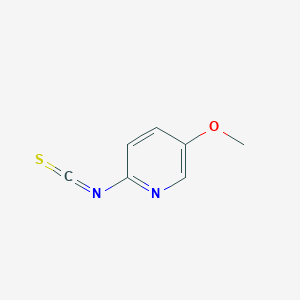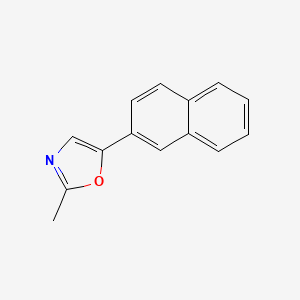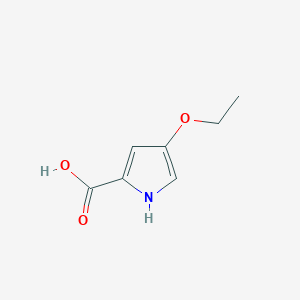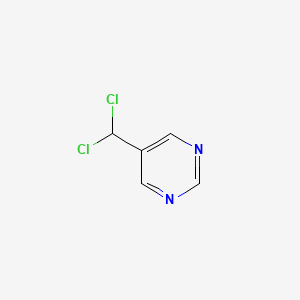
2-Isothiocyanato-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-5-methoxypyridine is an organic compound with the molecular formula C7H6N2OS. It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and a methoxy group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methoxypyridine typically involves the reaction of 2-amino-5-methoxypyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-5-methoxypyridine can undergo various chemical reactions, including:
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, resulting in the formation of adducts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids may be used to facilitate the reactions.
Major Products
The major products formed from reactions with this compound include thiourea derivatives, thiocarbamates, and other adducts depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other derivatives.
Biology: The compound’s isothiocyanate group is known for its biological activity, including potential antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-5-methoxypyridine is primarily related to its isothiocyanate group. Isothiocyanates are known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the modification of these molecules, affecting their function and activity. The compound may exert its effects through the inhibition of enzymes, induction of apoptosis in cancer cells, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the pyridine ring and methoxy group.
Sulforaphane: A well-known isothiocyanate derived from cruciferous vegetables, known for its anticancer properties.
Benzyl Isothiocyanate: Another isothiocyanate with significant biological activity.
Uniqueness
2-Isothiocyanato-5-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups on the pyridine ring.
Eigenschaften
CAS-Nummer |
61737-24-4 |
|---|---|
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-isothiocyanato-5-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-2-3-7(8-4-6)9-5-11/h2-4H,1H3 |
InChI-Schlüssel |
IBBCCUFFTUARMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)



![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)


![2-(2-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688589.png)

![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)
![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)
